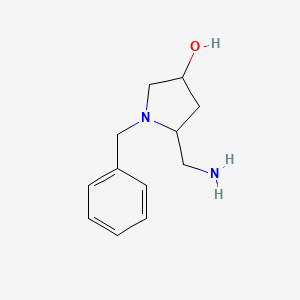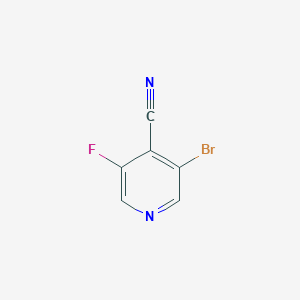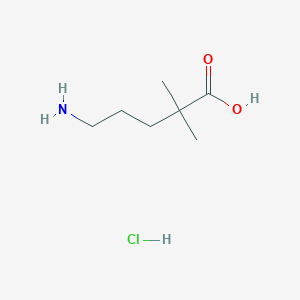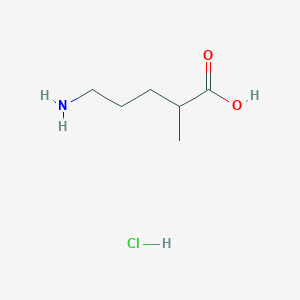
5-(Aminomethyl)-1-benzylpyrrolidin-3-ol
Vue d'ensemble
Description
“5-(Aminomethyl)-1-benzylpyrrolidin-3-ol” is a complex organic compound. It likely contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It also seems to contain a pyrrolidine ring, which is a common structure in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . Pyrrolidine rings can be constructed from different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the aminomethyl group and the pyrrolidine ring. These structures can be analyzed using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .Chemical Reactions Analysis
Amines, including aminomethyl groups, can undergo a variety of reactions. For example, they can be alkylated by reaction with a primary alkyl halide . They can also undergo Hofmann elimination, a process that converts an amine into an alkene .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds, such as aminomethyl propanol, are colorless liquids that are soluble in water .Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, “5-(Aminomethyl)-1-benzylpyrrolidin-3-ol” could be explored for its potential as a building block for pharmaceutical compounds. The presence of both an amine and an alcohol functional group in its structure makes it a versatile precursor for synthesizing a variety of bioactive molecules, such as enzyme inhibitors or receptor modulators .
Material Science
The compound’s structure suggests it could be used in material science, particularly in the synthesis of polymers or as a monomer for creating novel materials with specific properties like increased durability or biodegradability .
Biochemistry
Biochemically, “5-(Aminomethyl)-1-benzylpyrrolidin-3-ol” might be utilized in enzyme-substrate studies due to its structural similarity to certain bio-molecules. It could serve as an analog to investigate enzyme mechanisms or as a potential inhibitor to modulate enzyme activity .
Pharmacology
Pharmacologically, the compound could be investigated for its drug delivery capabilities. Its molecular framework allows for potential conjugation with therapeutic agents, targeting specific receptors or biological pathways .
Organic Chemistry
In organic chemistry research, “5-(Aminomethyl)-1-benzylpyrrolidin-3-ol” can be a candidate for chemical synthesis methods, such as reductive amination or as a substrate in catalysis studies .
Analytical Chemistry
Analytical chemists might find applications for this compound in method development for compound detection and quantification, possibly serving as a standard or calibration compound in chromatographic analysis .
Environmental Science
Environmental scientists could explore the use of “5-(Aminomethyl)-1-benzylpyrrolidin-3-ol” in the degradation of environmental pollutants or in the development of green chemistry protocols, contributing to sustainable practices .
Chemical Engineering
Finally, in chemical engineering, this compound could be part of process optimization studies, particularly in the context of reaction kinetics and thermodynamics, to improve the efficiency of chemical reactions at an industrial scale .
Safety And Hazards
The safety and hazards associated with this compound would depend on its exact structure and usage. It’s important to handle all chemicals with appropriate safety measures. For similar compounds, safety data sheets recommend avoiding contact with skin and eyes, using personal protective equipment, and ensuring good ventilation .
Orientations Futures
Propriétés
IUPAC Name |
5-(aminomethyl)-1-benzylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-7-11-6-12(15)9-14(11)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLWRBSJLOKJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CN)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-1-benzylpyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole](/img/structure/B1377050.png)


![(R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbaMate](/img/structure/B1377054.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1377058.png)

![5-methyl-1-[2-(oxan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1377065.png)
![[1-(Ethoxymethyl)cyclobutyl]methanol](/img/structure/B1377066.png)



![[4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride](/img/structure/B1377072.png)
![3-Amino-2-[(thiophen-2-yl)methyl]propanoic acid hydrochloride](/img/structure/B1377073.png)